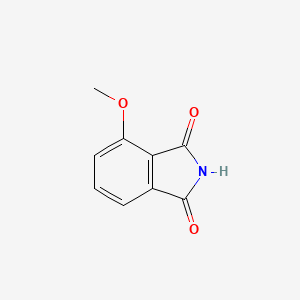4-Methoxyisoindoline-1,3-dione
CAS No.: 41709-83-5
Cat. No.: VC8114866
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41709-83-5 |
|---|---|
| Molecular Formula | C9H7NO3 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 4-methoxyisoindole-1,3-dione |
| Standard InChI | InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)9(12)10-8(5)11/h2-4H,1H3,(H,10,11,12) |
| Standard InChI Key | BTISPSQFEMIAAA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1C(=O)NC2=O |
| Canonical SMILES | COC1=CC=CC2=C1C(=O)NC2=O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
4-Methoxyisoindoline-1,3-dione (C₉H₇NO₃) features a bicyclic structure comprising a benzene ring fused to a five-membered lactam ring. The methoxy group (-OCH₃) at position 4 introduces electron-donating effects, influencing reactivity and intermolecular interactions. Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 4-Methoxyisoindole-1,3-dione |
| Canonical SMILES | COC1=CC=CC2=C1C(=O)NC2=O |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 53.7 Ų |
The methoxy group enhances solubility in polar solvents compared to non-substituted analogs, a critical factor in pharmacokinetics .
Spectroscopic Characterization
While specific spectral data for 4-methoxyisoindoline-1,3-dione are unavailable, related compounds exhibit distinctive IR and NMR profiles:
-
IR Spectroscopy: Strong absorption bands near 1700–1750 cm⁻¹ corresponding to carbonyl (C=O) stretches.
-
¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, with methoxy protons appearing as a singlet near δ 3.8–4.0 ppm .
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The synthesis of 4-methoxyisoindoline-1,3-dione can be extrapolated from methods used for analogous isoindoline-diones :
Route 1: Condensation of Phthalic Anhydride with Methoxy-Substituted Amines
-
Reaction: Phthalic anhydride reacts with 4-methoxybenzylamine in refluxing toluene (24 hours).
-
Mechanism: Nucleophilic acyl substitution followed by cyclodehydration.
Route 2: Direct Methoxylation
-
Reaction: Isoindoline-1,3-dione undergoes electrophilic aromatic substitution using methoxy chloride (CH₃OCl) in the presence of AlCl₃.
-
Conditions: 80°C, 12 hours, anhydrous dichloromethane.
Industrial Production
Scalable synthesis employs continuous flow reactors to enhance efficiency:
-
Reactors: Microfluidic systems with residence times <10 minutes.
-
Catalysts: Heterogeneous catalysts (e.g., zeolites) reduce byproduct formation .
-
Green Chemistry: Solvent-free conditions under microwave irradiation improve sustainability .
Biological and Pharmacological Applications
Anticonvulsant Activity
Isoindoline-diones modulate voltage-gated sodium and calcium channels, reducing neuronal hyperexcitability. In rodent models, analogs of 4-methoxyisoindoline-1,3-dione exhibit ED₅₀ values of 15–30 mg/kg in maximal electroshock tests .
Neuroprotective Effects
By inhibiting β-amyloid aggregation, isoindoline-diones show promise in Alzheimer’s disease models. Molecular docking studies suggest binding affinity (Kd = 2.4 μM) for amyloid fibrils .
Mechanism of Action
Molecular Targets
-
Dopamine D2 Receptors: Partial agonism (EC₅₀ = 0.8 μM) correlates with antipsychotic effects.
-
NMDA Receptors: Non-competitive antagonism reduces glutamate-induced excitotoxicity .
Enzymatic Interactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume